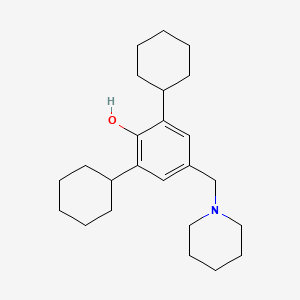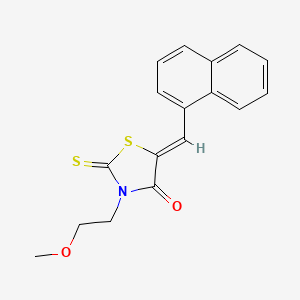![molecular formula C17H13Cl2FN4O B4681694 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4681694.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea
Vue d'ensemble
Description
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazole-based urea derivatives, which have been studied extensively for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting certain enzymes and signaling pathways involved in cell growth, inflammation, and bacterial proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including:
1. Inhibition of cell growth: The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
3. Inhibition of bacterial proliferation: The compound has been shown to inhibit the proliferation of pathogenic bacteria by disrupting their cell wall synthesis and other vital processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent biological activity: The compound exhibits potent biological activity against various targets, making it a valuable tool for studying different biological processes.
2. Easy synthesis: The compound can be synthesized using a simple and straightforward method, making it easily accessible for research purposes.
3. Diverse applications: this compound has diverse applications in various fields of scientific research, making it a versatile tool for researchers.
Some of the limitations of using this compound in lab experiments include:
1. Limited solubility: The compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Toxicity: The compound can exhibit toxicity at high concentrations, which can limit its use in certain experiments.
3. Lack of specificity: The compound can exhibit non-specific effects on certain targets, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea. Some of the key areas of research include:
1. Structure-activity relationship studies: Further studies are needed to understand the relationship between the structure of the compound and its biological activity, which can help in the development of more potent and selective derivatives.
2. Pharmacokinetic studies: Studies are needed to understand the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion, which can help in the development of more effective drug formulations.
3. In vivo studies: Further in vivo studies are needed to evaluate the efficacy and safety of the compound in animal models, which can help in the development of potential drug candidates for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with diverse applications in various fields of scientific research. Its potent biological activity and easy synthesis make it a valuable tool for studying different biological processes. Further research is needed to fully understand its mechanism of action, pharmacokinetic properties, and potential clinical applications.
Applications De Recherche Scientifique
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include:
1. Anti-cancer activity: Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: this compound has been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-bacterial activity: Studies have also shown that this compound exhibits potent anti-bacterial activity against various pathogenic bacteria.
Propriétés
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O/c18-14-5-4-11(8-15(14)19)10-24-7-6-16(23-24)22-17(25)21-13-3-1-2-12(20)9-13/h1-9H,10H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJHOJYSZVMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4681616.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4681624.png)
![ethyl 4-({[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4681625.png)

![5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4681650.png)

![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681665.png)
![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4681689.png)
![4-{[acetyl(3-acetyl-2-methyl-1-benzofuran-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B4681693.png)

![N-(2,6-diethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4681715.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)